3-Methyl-2-[4-(pyridazin-3-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one
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Overview
Description
3-Methyl-2-[4-(pyridazin-3-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[4-(pyridazin-3-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 3-methylquinazolin-4-one with 4-pyridazin-3-ylpiperazine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, time, and pH, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[4-(pyridazin-3-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinazolinones .
Scientific Research Applications
3-Methyl-2-[4-(pyridazin-3-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3-Methyl-2-[4-(pyridazin-3-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Molecular docking studies have shown that this compound can bind to various protein targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-one derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Pyridazinone derivatives: These compounds also contain a pyridazine ring and are known for their pharmacological properties.
Uniqueness
3-Methyl-2-[4-(pyridazin-3-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a quinazolinone core with a pyridazin-3-ylpiperazine moiety sets it apart from other similar compounds .
Properties
IUPAC Name |
3-methyl-2-(4-pyridazin-3-ylpiperazin-1-yl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-21-16(24)13-5-2-3-6-14(13)19-17(21)23-11-9-22(10-12-23)15-7-4-8-18-20-15/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSPCJLVFROQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1N3CCN(CC3)C4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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